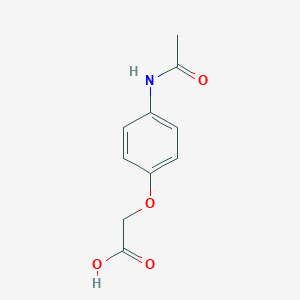

(4-Acetamidophenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetamidophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(12)11-8-2-4-9(5-3-8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJCGBYEVXKOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192393 | |

| Record name | 4-Acetaminophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39149-13-8 | |

| Record name | 4-Acetaminophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039149138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39149-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetaminophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetaminophenoxyacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF2P464G9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of (4-Acetamidophenoxy)acetic Acid: A Technical Guide

Abstract

(4-Acetamidophenoxy)acetic acid is a carboxylic acid derivative belonging to the phenoxyacetic acid class of compounds. Its structure, which combines an acetamide group with a phenoxyacetic acid moiety, suggests potential applications in medicinal chemistry and materials science. Understanding its core physicochemical properties is fundamental for its synthesis, formulation, and evaluation in various research and development settings. This technical guide provides a consolidated overview of the known structural and physical properties of this compound. While specific experimental data for this compound are sparse in publicly available literature, this guide furnishes information on its structural characteristics and provides data for closely related analogs to offer a predictive context. Furthermore, it outlines detailed experimental protocols for determining key physicochemical parameters such as melting point, solubility, pKa, and the partition coefficient (logP).

Chemical Identity and Structure

This compound, also known as [4-(acetylamino)phenoxy]acetic acid, is identified by the CAS Number 39149-13-8. It is a solid at room temperature.[1] The fundamental chemical properties are summarized in the table below.

Physicochemical Data

Specific experimentally determined quantitative data for this compound are not extensively reported. The table below summarizes its basic identifiers along with experimental data for structurally analogous compounds to provide a comparative reference for estimating its properties.

| Property | Value for this compound | Data for Structurally Similar Compounds |

| Molecular Formula | C₁₀H₁₁NO₄ | - |

| Molecular Weight | 209.2 g/mol [1] | - |

| CAS Number | 39149-13-8 | - |

| Physical Appearance | Solid[1] | - |

| Melting Point (°C) | Not reported | (4-Chlorophenoxy)acetic acid: 156.5[2]** (4-Bromophenoxy)acetic acid:** 161.4 - 161.8[3]** (4-Hydroxyphenoxy)acetic acid:** 152 - 156[4]** (4-Methylphenoxy)acetic acid:** 140 - 142[5] |

| Boiling Point (°C) | Not reported | - |

| Aqueous Solubility | Not reported | (4-Chlorophenoxy)acetic acid: 957 mg/L at 25 °C[2] |

| pKa | Not reported | (4-Chlorophenoxy)acetic acid: 3.56[2]** (4-Bromophenoxy)acetic acid:** 3.04[3]** 4-Hydroxyphenylacetic acid:** 4.59[6] |

| logP (octanol/water) | Not reported | (4-Chlorophenoxy)acetic acid: 2.25[2] |

Experimental Protocols

The following sections detail standardized laboratory methodologies for the determination of the principal physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry crystalline compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the closed end, achieving a sample height of 1-2 mm.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a heated metal block or an oil bath).[4][7]

-

Heating and Observation: The apparatus is heated rapidly to about 15-20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.[8][9]

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first droplet of liquid appears.

-

T₂: The temperature at which the last solid crystal melts completely.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For high-purity substances, this range is typically narrow (0.5-1.0°C).[8][9]

Solubility Determination

Equilibrium solubility is a measure of the maximum concentration of a substance that can dissolve in a solvent at a specific temperature. The shake-flask method is the gold-standard technique for this determination.

Methodology: Shake-Flask Method

-

System Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate buffer at a specific pH) in a sealed vial. This ensures that a saturated solution is formed with undissolved solid remaining.

-

Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Equilibrium is confirmed by measuring the concentration at different time points until the value remains constant.

-

Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid particles.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration, accounting for any dilutions made during the analysis. The experiment should be performed in triplicate to ensure reproducibility.

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the compound is 50% ionized. Potentiometric titration is a highly accurate method for its determination.[10]

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (typically a mixture of water and a co-solvent like methanol if solubility is low) to create a solution of known concentration (e.g., 0.01 M).[7]

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments using a burette.[7]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.

-

Data Analysis: The collected data (pH versus volume of titrant added) is plotted. The pKa is determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).[10]

Partition Coefficient (logP) Determination

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic behavior (e.g., absorption, distribution). The shake-flask method is the classical and most reliable approach.[8]

Methodology: Shake-Flask Method

-

Phase Saturation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[9][11]

-

Partitioning: A small, known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is agitated until equilibrium is achieved (typically for several hours), allowing the compound to partition between the n-octanol and aqueous layers.[9]

-

Phase Separation: The mixture is centrifuged to ensure a clean separation of the two immiscible layers.[9]

-

Quantification: The concentration of the compound in each phase (C_octanol and C_aqueous) is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = C_octanol / C_aqueous. The final value is reported as its base-10 logarithm: logP = log₁₀(P).

Biological Context and Signaling Pathways

A specific signaling pathway for this compound has not been prominently described in the reviewed scientific literature. However, the broader class of phenoxyacetic acid derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic properties. These activities often stem from interactions with various enzymes or receptors. The presence of the acetamide group, which is also a feature of the common analgesic paracetamol (acetaminophen), further suggests that the compound could be explored for biological activity. Any investigation into its mechanism of action would first require screening against common biological targets.

References

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Bromophenoxy)acetic acid(1878-91-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. (4-Hydroxyphenoxy)acetic acid, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 5. (4-METHYLPHENOXY)ACETIC ACID | 940-64-7 [chemicalbook.com]

- 6. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB [foodb.ca]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of (4-Acetamidophenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for (4-Acetamidophenoxy)acetic acid, a compound of interest in pharmaceutical research and development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Structural Overview

This compound is an organic compound featuring a parasubstituted benzene ring with an acetamido group and an acetic acid moiety linked via an ether bond. Its chemical structure is foundational to interpreting its spectral data.

Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 209.20 g/mol CAS Number: 39149-13-8[1][2]

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.90 | Singlet | 1H | NH (Amide) |

| ~7.45 | Doublet | 2H | Ar-H (ortho to -NHAc) |

| ~6.85 | Doublet | 2H | Ar-H (ortho to -OCH₂COOH) |

| ~4.60 | Singlet | 2H | -OCH₂- |

| ~2.05 | Singlet | 3H | -COCH₃ |

Note: The chemical shift of the carboxylic acid proton (-COOH) is often broad and may not be consistently observed.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C=O (Carboxylic Acid) |

| ~168.0 | C=O (Amide) |

| ~153.0 | Ar-C (C-O) |

| ~133.0 | Ar-C (C-N) |

| ~122.0 | Ar-CH (ortho to -NHAc) |

| ~115.0 | Ar-CH (ortho to -OCH₂COOH) |

| ~65.0 | -OCH₂- |

| ~24.0 | -CH₃ |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1600, ~1510 | Medium | C=C stretch (Aromatic) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1240 | Strong | C-O stretch (Ether) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 209 | [M]⁺ (Molecular Ion) |

| 167 | [M - CH₂CO]⁺ |

| 150 | [M - COOH - CH₂]⁺ |

| 108 | [HOC₆H₄NH]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are designed for obtaining high-quality spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set appropriate parameters, including the spectral width, acquisition time, and relaxation delay.

-

Typically, 16-32 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A wider spectral width is required compared to ¹H NMR.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Procedure (ESI-MS):

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire the mass spectrum in either positive or negative ion mode. For this compound, both modes can be informative.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

-

Optimize source parameters such as capillary voltage and desolvation gas temperature and flow.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using the combined spectral data.

Caption: Workflow for Spectral Data Analysis and Structure Elucidation.

References

(4-Acetamidophenoxy)acetic Acid: A Technical Whitepaper on Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Acetamidophenoxy)acetic acid, a molecule integrating the structural features of the common analgesic paracetamol (acetaminophen) and the versatile phenoxyacetic acid scaffold, presents a compelling candidate for diverse pharmacological applications. While direct and extensive research on this specific molecule is limited, this technical guide synthesizes the known biological activities and mechanisms of action of its constituent moieties and structurally related compounds. This paper will explore the potential for this compound to exhibit anti-inflammatory, analgesic, anticancer, and antidiabetic properties. Detailed experimental protocols for evaluating these activities and potential signaling pathways are presented to guide future research and development efforts.

Introduction

The synthesis of hybrid molecules is a cornerstone of modern drug discovery, aiming to combine the therapeutic advantages of different pharmacophores to create novel compounds with enhanced efficacy and safety profiles. This compound is a prime example of this strategy, linking the well-established 4-acetamidophenol group with a phenoxyacetic acid moiety. The 4-acetamidophenol structure is famously that of paracetamol, a widely used analgesic and antipyretic. The phenoxyacetic acid class of compounds, on the other hand, is known for a broad spectrum of biological activities, including anti-inflammatory, anticancer, and herbicidal effects. This whitepaper will provide an in-depth analysis of the predicted biological activities and mechanisms of action of this compound based on the current scientific literature of its components and analogs.

Potential Biological Activities and Mechanisms of Action

Based on its structural components, this compound is predicted to interact with several key biological pathways.

Anti-inflammatory and Analgesic Activity

The presence of the 4-acetamidophenol moiety strongly suggests potential analgesic and anti-inflammatory properties. Paracetamol is understood to exert its effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. Furthermore, derivatives of phenoxyacetic acid have been extensively studied as selective COX-2 inhibitors.

Mechanism of Action: The primary hypothesized mechanism is the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, this compound could reduce the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain.

(4-Acetamidophenoxy)acetic Acid Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

(4-Acetamidophenoxy)acetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, quantitative biological data, and mechanisms of action of these compounds, tailored for researchers, scientists, and professionals in drug development.

Core Structure and Therapeutic Promise

This compound, a derivative of the common analgesic paracetamol (acetaminophen), serves as a key building block for the synthesis of novel therapeutic agents. The core structure, characterized by a phenoxyacetic acid moiety with an acetamido group at the para-position, has been modified to explore a range of biological applications. These derivatives have shown significant potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the reaction of N-(4-hydroxyphenyl)acetamide (paracetamol) with chloroacetic acid, a process known as Williamson ether synthesis.[1] This foundational molecule can then be further modified. A general synthetic approach involves the esterification of the carboxylic acid group with various alcohols to yield a diverse library of ester derivatives.[1]

Another common synthetic route for related phenoxyacetic acid derivatives involves the condensation of a substituted phenol with an alpha-haloacetate ester, followed by hydrolysis of the ester to the carboxylic acid.[2] Further derivatization, such as the formation of hydrazides and subsequent reaction with aldehydes, can lead to the creation of hydrazone-containing analogues with potent biological activities.[2]

Potential Applications and Biological Activities

Derivatives of this compound have been investigated for a multitude of therapeutic applications, with promising results in several key areas.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of phenoxyacetic acid derivatives against various cancer cell lines. For instance, novel semi-synthetic phenoxy acetamide derivatives have demonstrated significant cytotoxic efficacy against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[3] One such derivative exhibited an impressive IC50 value of 1.43 μM against HepG2 cells, which was more potent than the standard chemotherapeutic agent 5-Fluorouracil (5-FU) (IC50 of 5.32 μM).[3] The proposed mechanism for some of these compounds involves the induction of apoptosis through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[3]

Anti-inflammatory and Analgesic Effects

A significant area of investigation for these derivatives has been their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][4] Certain novel phenoxy acetic acid derivatives have been designed as selective COX-2 inhibitors, which is a key target for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[2][4] Some compounds have shown potent COX-2 inhibition with IC50 values in the nanomolar range (e.g., 0.06–0.09 μM), indicating strong pharmacological potential.[2][4] The analgesic properties of related N-phenylacetamide sulphonamides have also been reported, with some compounds exhibiting activity comparable or superior to paracetamol.[5]

Antioxidant Properties

The phenoxyacetic acid scaffold has been associated with antioxidant activity. A series of (4-benzoyl-phenoxy)-acetic acid analogs were synthesized and evaluated for their in-vitro antioxidant effects using DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays.[5] Several of these derivatives, particularly unsubstituted and chloro derivatives, exhibited good antioxidant activities when compared to the standard drug ascorbic acid.[5]

Antimicrobial and Other Activities

The versatility of the phenoxyacetic acid core extends to antimicrobial applications. Derivatives have been synthesized and screened for their activity against Mycobacterium tuberculosis, with some showing promising results against both drug-sensitive and drug-resistant strains.[5][6] Additionally, antifungal and antibacterial properties have been reported for various phenoxyacetic acid derivatives.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for various this compound derivatives and related compounds from the cited literature.

Table 1: In Vitro Cytotoxicity of Phenoxyacetamide Derivatives [3]

| Compound | Cell Line | IC50 (μM) |

| Compound I | HepG2 | 1.43 |

| Compound II | HepG2 | 6.52 |

| 5-Fluorouracil | HepG2 | 5.32 |

| Compound I | MCF-7 | > 10 |

| Compound II | MCF-7 | > 10 |

| Compound I | THLE-2 (Normal Liver Cells) | 36.27 |

Table 2: COX-1 and COX-2 Inhibitory Activity of Phenoxy Acetic Acid Derivatives [2][4]

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

| 5d | - | 0.08 ± 0.01 |

| 5e | - | 0.07 ± 0.01 |

| 5f | - | 0.06 ± 0.01 |

| 7b | - | 0.06 ± 0.01 |

| 10c | - | - |

| 10d | - | 0.08 ± 0.01 |

| 10e | - | 0.09 ± 0.01 |

| 10f | - | - |

| Celecoxib | 14.93 ± 0.12 | - |

| Mefenamic Acid | 29.9 ± 0.09 | - |

Note: A dash (-) indicates data not provided in the source.

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

General Synthesis of Phenoxy Acetamide Derivatives[3]

-

Preparation of 2,4,5-Trichloro-phenoxyacetic acid hydrazide (1): Ethyl 2-(2,4,5-trichlorophenoxy) acetate (10.0 mmol) is dissolved in ethanol (30 mL). Hydrazine hydrate (5 mL, 80.0 mmol) is added, and the reaction mixture is refluxed for 6 hours. After cooling, the precipitate is filtered, washed with ice-cold ethanol and ether, and recrystallized from ethanol.

-

Synthesis of Final Derivatives (e.g., Compound I and II): The precursor hydrazide (1) is utilized for further modification, for example, through an azide coupling method to attach amines or amino acid residues.

Synthesis of Hydrazone Derivatives of Phenoxyacetic Acid[2]

-

Synthesis of 2-(4-formylphenoxy)acetic Acids (3a–b): A solution of the starting aldehyde (20 mmol) and ethyl bromoacetate (20 mmol) in DMF (30 mL) is treated with K2CO3 (40 mmol) and stirred for 12 hours. The resulting ester is then hydrolyzed using a mixture of aqueous NaOH and MeOH at 20 °C for 12 hours to yield the carboxylic acid.

-

Synthesis of Hydrazones (5a–f, 7a–b, etc.): A mixture of the 2-(2-formylphenoxy)acetic acid derivative (2 mmol) and a suitable hydrazide (2 mmol) is refluxed in absolute ethanol (30 mL) with a catalytic amount of acetic acid (0.3 mL) for 6 hours. The resulting precipitate is filtered, dried, and recrystallized.

In Vitro Cytotoxicity Assay (MTT Assay)[3]

-

Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates.

-

After 24 hours, cells are treated with various concentrations of the test compounds.

-

Following a 48-hour incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) is added to each well.

-

After incubation, the formazan crystals are dissolved in DMSO.

-

The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through various signaling pathways.

COX-2 Inhibition in Inflammation

Many phenoxyacetic acid derivatives function as anti-inflammatory agents by selectively inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 reduces the production of these pro-inflammatory PGs without significantly affecting the constitutively expressed COX-1 enzyme, which is involved in maintaining gastric mucosal integrity and platelet function. This selectivity is a key strategy to reduce the gastrointestinal side effects of traditional NSAIDs.[2][4]

Caption: COX-2 inhibition by this compound derivatives.

EGFR/PI3K/AKT/mTOR Signaling in Cancer

In the context of cancer, some derivatives of the broader s-triazine class, which can incorporate phenoxy moieties, have been shown to target the EGFR/PI3K/AKT/mTOR signaling pathway.[8][9] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a downstream signaling cascade involving Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), and the Mammalian Target of Rapamycin (mTOR). By inhibiting key components of this pathway, these compounds can effectively suppress tumor growth.

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound derivatives constitute a promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis and the potential for diverse structural modifications make them an attractive scaffold for the development of new therapeutic agents. The data presented in this guide underscore their potential in oncology, inflammation, and infectious diseases. Further research, including in vivo efficacy studies and detailed toxicological profiling, is warranted to fully elucidate their therapeutic potential and advance these promising candidates toward clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 3. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades | Semantic Scholar [semanticscholar.org]

(4-Acetamidophenoxy)acetic Acid: A Comprehensive Technical Guide to its Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

(4-Acetamidophenoxy)acetic acid, a derivative of acetaminophen, is a molecule of significant interest in medicinal chemistry. Its structural similarity to known analgesic and anti-inflammatory agents makes it a compelling candidate for further investigation and a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a detailed overview of its synthesis, spectroscopic characterization, and its established and potential uses, with a focus on its role in drug discovery and development.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of acetaminophen (N-(4-hydroxyphenyl)acetamide) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alpha-haloacetic acid, typically chloroacetic acid.

A generalized reaction workflow for this synthesis is depicted below:

Caption: Generalized workflow for the Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative method based on the synthesis of similar phenoxyacetic acid derivatives.

Materials:

-

N-(4-hydroxyphenyl)acetamide (Acetaminophen)

-

Chloroacetic acid

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone or Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), dilute solution

-

Water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(4-hydroxyphenyl)acetamide (1.0 equivalent) in a suitable solvent such as acetone or DMF.

-

Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 equivalents) or an equivalent amount of sodium hydroxide to the solution. The base facilitates the deprotonation of the phenolic hydroxyl group.

-

Addition of Chloroacetic Acid: To the stirred suspension, add chloroacetic acid (1.1-1.5 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Acidification: The resulting residue is dissolved in water and acidified with a dilute solution of hydrochloric acid until the pH is acidic (pH 2-3). This protonates the carboxylate to form the carboxylic acid, which will precipitate out of the aqueous solution.

-

Isolation and Purification: The crude product is collected by vacuum filtration and washed with cold water. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Quantitative Data

The following tables summarize typical quantitative data for phenoxyacetic acid derivatives synthesized via the Williamson ether synthesis. It is important to note that the specific values for this compound may vary and should be determined experimentally.

Table 1: Synthesis and Physicochemical Properties of Representative Phenoxyacetic Acid Derivatives

| Compound | Starting Phenol | Yield (%) | Melting Point (°C) |

| A | 4-Hydroxybenzaldehyde | ~85% | 189-191 |

| B | 4-Bromophenol | 70-80% | 155-157 |

| This compound | Acetaminophen | Expected: 70-90% | Reported: 220-222°C (for a similar derivative) |

Table 2: Spectroscopic Data for a Representative Phenoxyacetic Acid Derivative

| Spectroscopic Technique | Characteristic Peaks |

| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H of carboxylic acid), ~3300 (N-H stretch), ~1700 (C=O of carboxylic acid), ~1660 (C=O of amide), ~1600, 1510 (C=C aromatic), ~1240 (C-O ether stretch) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~9.8 (s, 1H, COOH), ~9.5 (s, 1H, NH), ~7.5 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.6 (s, 2H, OCH₂), ~2.0 (s, 3H, COCH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~170 (COOH), ~168 (C=O, amide), ~155 (Ar-C-O), ~135 (Ar-C-N), ~121 (Ar-C-H), ~115 (Ar-C-H), ~65 (OCH₂), ~24 (CH₃) |

Note: The spectral data provided are predicted values based on the structure and data from similar compounds. Actual experimental values should be obtained for confirmation.

Uses of this compound and its Derivatives

This compound and its structural analogs have been investigated for a range of pharmacological activities, primarily leveraging the known analgesic and anti-inflammatory properties of the parent acetaminophen molecule and the phenoxyacetic acid scaffold.

Anti-inflammatory and Analgesic Activity

Phenoxyacetic acid derivatives have shown promise as anti-inflammatory and analgesic agents.[1][2] The proposed mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.

The anti-inflammatory signaling pathway involving COX enzymes is illustrated below:

References

Solubility Profile of (4-Acetamidophenoxy)acetic Acid in Organic Solvents: A Technical Overview

Despite a comprehensive search of scientific literature and chemical databases, quantitative experimental data on the solubility of (4-Acetamidophenoxy)acetic acid in various organic solvents remains largely unavailable in publicly accessible resources. This technical guide, therefore, aims to provide a summary of the qualitative solubility information that has been identified and outlines the standard experimental protocols used for determining the solubility of a compound like this compound. This information is crucial for researchers, scientists, and drug development professionals working with this active pharmaceutical ingredient (API).

Qualitative Solubility Summary

This compound is qualitatively described as being soluble in several organic solvents. The available information indicates the following:

-

Soluble in:

-

Dimethyl sulfoxide (DMSO)

-

Methanol

-

-

Slightly soluble in:

-

Water

-

It is important to note that these are general statements and do not provide the specific concentrations required for many pharmaceutical development applications. The lack of quantitative data highlights a significant knowledge gap for this particular compound.

Standard Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid solvent is the shake-flask method . This protocol is widely accepted in the pharmaceutical industry and academic research. A detailed, generalized workflow for this method is provided below.

Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask solubility determination method.

Caption: A generalized workflow for determining the equilibrium solubility of a solid compound using the shake-flask method.

Detailed Methodology

2.2.1. Materials and Equipment:

-

This compound: Pure, crystalline solid.

-

Solvents: High-purity organic solvents of interest.

-

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Calibrated pipettes and volumetric flasks

-

Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, UV-Vis spectrophotometer).

-

2.2.2. Procedure:

-

Preparation of Saturated Solutions:

-

An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

-

-

Equilibration:

-

The vials are placed in a constant temperature shaker bath and agitated for a predetermined period (e.g., 24, 48, or 72 hours). The temperature should be precisely controlled.

-

Equilibrium is confirmed by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, the vials are removed from the shaker. The undissolved solid is separated from the saturated solution. This is typically achieved by:

-

Centrifugation: The vials are centrifuged at a high speed to pellet the solid material.

-

Filtration: The solution is filtered through a chemically inert filter (e.g., PTFE) that does not absorb the solute.

-

-

-

Sample Analysis:

-

A known aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the analytical instrument's linear range.

-

The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC. A calibration curve prepared with standard solutions of known concentrations is used for quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration, taking into account the dilution factor. The results can be expressed in various units, such as:

-

mg/mL

-

g/100 g of solvent

-

Mole fraction (x)

-

-

Conclusion and Future Work

While qualitative data suggests that this compound is soluble in polar organic solvents like DMSO and methanol, there is a clear need for quantitative studies to be performed and published. The experimental protocol outlined in this guide provides a robust framework for researchers to determine the precise solubility of this compound in a range of organic solvents at various temperatures. Such data would be invaluable for the rational design of crystallization processes, formulation development, and other critical aspects of pharmaceutical manufacturing and research. It is recommended that future work focuses on systematically measuring and reporting the solubility of this compound to fill the existing data gap.

(4-Acetamidophenoxy)acetic Acid: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-Acetamidophenoxy)acetic acid, a derivative of phenoxyacetic acid, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a carboxylic acid and an acetamido group, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis of this compound and explores its potential as a precursor in the synthesis of bioactive compounds, with a focus on providing detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from 4-nitrophenylacetic acid. The process involves a reduction of the nitro group to an amine, followed by acetylation.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Reaction Setup: In a suitable reaction vessel, 150 g (0.83 moles) of 4-nitrophenylacetic acid is heated to 95°C in 1.5 liters of glacial acetic acid.

-

Reduction: With vigorous stirring, 160 g (2.86 moles) of iron powder is added portion-wise, ensuring the internal temperature does not exceed 105°C. The reaction mixture will clarify as the reaction proceeds.

-

Acetylation: Following the reduction, 200 ml of acetic anhydride is added to the reaction mixture, and stirring is continued for an additional 30 minutes at 100°C.

-

Work-up and Isolation: The mixture is allowed to cool to room temperature and then filtered by suction to remove the iron salts. The filtrate is concentrated to half its volume and then diluted with 1.5 liters of water. The aqueous solution is extracted three times with 1 liter of ethyl acetate for each extraction. The combined organic phases are washed with water and then concentrated to dryness.

This procedure yields 133 g (83.1% of theory) of this compound with a melting point of 168° to 170°C.

Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 4-Nitrophenylacetic acid | |

| Reagents | Iron powder, Acetic anhydride, Glacial acetic acid | |

| Product | This compound | |

| Yield | 83.1% | |

| Melting Point | 168-170°C |

This compound as a Precursor in the Synthesis of Bioactive Molecules

The carboxylic acid functionality of this compound is a key handle for further synthetic transformations, such as esterification and amidation, to generate a diverse range of derivatives with potential therapeutic applications. A notable example of a structurally related and commercially significant drug is Aceclofenac, a non-steroidal anti-inflammatory drug (NSAID). While the synthesis of Aceclofenac typically starts from Diclofenac acid, the synthetic strategy employed highlights a potential and analogous application for this compound.

Analogous Synthesis of Aceclofenac Derivatives from this compound

The synthesis of Aceclofenac from Diclofenac acid involves the esterification of the carboxylic acid group. A similar transformation can be envisioned for this compound. Below is a detailed experimental protocol for a one-pot synthesis of Aceclofenac from Diclofenac acid, which serves as a model for potential reactions with this compound.

This protocol describes the synthesis of Aceclofenac from 2-[(2,6-Dichlorophenyl)amine]phenylacetic Acid (Diclofenac Acid) and can be adapted for this compound[1][2]:

-

Reaction Setup: 800 g (2.70 mol) of 2-[(2,6-Dichlorophenyl)amine]phenylacetic Acid is suspended in 3.2 liters of toluene at room temperature.

-

Salt Formation: 273 g (2.70 mol) of triethylamine is added, and the mixture is stirred until a clear solution is obtained.

-

Esterification: 480 ml (2.96 mol) of tert-Butyl-bromoacetate is added, and the mixture is heated to 40-60°C. The reaction is monitored for 3-4 hours.

-

Work-up: The reaction mixture is basified with a 30% sodium hydroxide solution. The phases are separated, and the organic layer is washed with water.

-

Deprotection: The organic solvent is removed, and 1.4 liters of formic acid are added. The mixture is stirred at 50-60°C for approximately 30 minutes.

-

Isolation and Purification: The mixture is cooled to room temperature and diluted with water. The precipitated product is filtered off and purified with toluene.

This one-pot process for a related compound yields the final product in high yield (87%)[1].

| Parameter | Value | Reference |

| Starting Material | 2-[(2,6-Dichlorophenyl)amine]phenylacetic Acid | [1] |

| Reagents | Toluene, Triethylamine, tert-Butyl-bromoacetate, Formic acid | [1][2] |

| Product | Aceclofenac | [1] |

| Overall Yield | 87% | [1] |

| Melting Point | 145-149°C |

Mechanism of Action of Potential Derivatives: Inhibition of Cyclooxygenase (COX)

Derivatives of this compound, particularly those analogous to NSAIDs like Aceclofenac, are expected to exhibit their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Signaling Pathway of COX Inhibition

Caption: Inhibition of the COX pathway by NSAID derivatives.

Synthetic Workflow Overview

The overall workflow from the precursor to a potential bioactive derivative can be visualized as a multi-step process.

Caption: General synthetic workflow from starting material to a bioactive derivative.

Conclusion

This compound is a readily accessible and highly versatile precursor for organic synthesis. The presence of both a carboxylic acid and an acetamido group provides multiple avenues for synthetic elaboration, enabling the creation of a wide range of derivatives. The analogous synthesis of the NSAID Aceclofenac from a related phenylacetic acid derivative underscores the potential of this compound in the development of novel therapeutic agents, particularly those targeting inflammatory pathways. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

In silico docking studies of (4-Acetamidophenoxy)acetic acid with target proteins

An In-Depth Technical Guide to the In Silico Docking of (4-Acetamidophenoxy)acetic Acid with Target Proteins

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: this compound, a derivative of paracetamol, is a non-steroidal anti-inflammatory drug (NSAID) that is understood to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. In silico molecular docking serves as a powerful computational tool to investigate the binding modalities and affinities between this compound and its protein targets at a molecular level. This guide provides a comprehensive overview of the in silico docking studies relevant to this compound, including detailed experimental protocols, quantitative binding data for the closely related compound paracetamol, and visualizations of the associated signaling pathway and experimental workflow. Due to a lack of specific in silico docking studies on this compound, this guide utilizes data from its parent compound, paracetamol (acetaminophen), to infer its interaction with target proteins.

Introduction

This compound belongs to the class of NSAIDs, which are widely recognized for their analgesic, antipyretic, and anti-inflammatory properties. The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. In silico docking simulations provide a valuable methodology for predicting the binding conformation and affinity of a ligand, such as this compound, within the active site of its target protein. This computational approach is instrumental in drug discovery and development for understanding structure-activity relationships and guiding the design of more potent and selective inhibitors.

Target Proteins and Signaling Pathway

The principal targets for this compound are the cyclooxygenase enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. The inhibition of COX enzymes disrupts this pathway, leading to the amelioration of inflammation and pain.

Quantitative Data from In Silico Docking Studies

| Ligand | Target Protein | Docking Score (E-value) | Reference |

| Paracetamol | COX-1 | -160.9 | [1] |

| Paracetamol | COX-2 | -165.9 | [1] |

Note: The E-value represents the binding energy calculated by the Hex 6b docking software. A more negative value indicates a stronger binding affinity.

Experimental Protocols for In Silico Docking

The following methodologies are based on established protocols for docking paracetamol and its derivatives with target proteins and can be adapted for studies on this compound.

Protein and Ligand Preparation

-

Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins (e.g., human COX-1 and COX-2) are obtained from the Protein Data Bank (PDB).

-

Protein Preparation: The protein structures are prepared for docking by removing water molecules, co-ligands, and adding polar hydrogen atoms. This is a crucial step to ensure the accuracy of the docking simulation.

-

Ligand Structure Preparation: The 3D structure of this compound is generated and optimized using computational chemistry software. This involves energy minimization to obtain a stable conformation.

Molecular Docking Simulation

-

Software Selection: Molecular docking is performed using software such as AutoDock, GOLD, or Hex.

-

Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking.

-

Docking Algorithm: A genetic algorithm or other search algorithms are employed to explore various conformations and orientations of the ligand within the protein's active site.

-

Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol or as an E-value). The pose with the best score is selected for further analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Conclusion

In silico docking studies are a cornerstone of modern drug discovery, providing critical insights into the molecular interactions between a drug candidate and its biological target. For this compound, the primary targets are believed to be the COX-1 and COX-2 enzymes. While direct docking studies on this specific molecule are limited, data from its parent compound, paracetamol, strongly suggest a favorable binding affinity for both COX isoforms, with a slightly higher preference for COX-2. The experimental protocols outlined in this guide provide a robust framework for conducting future in silico investigations to further elucidate the precise binding mechanism and to aid in the development of novel anti-inflammatory agents. Future studies should focus on performing dedicated molecular docking and molecular dynamics simulations of this compound with COX-1 and COX-2 to obtain specific quantitative data and a more detailed understanding of its inhibitory action.

References

CAS number and IUPAC name for (4-Acetamidophenoxy)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Acetamidophenoxy)acetic acid, a phenoxyacetic acid derivative. It details the compound's chemical identity, including its CAS number and IUPAC name. A detailed experimental protocol for its synthesis via Williamson etherification of paracetamol is provided. While direct quantitative data on the biological activities of this compound is limited in publicly available literature, this guide discusses the known anti-inflammatory and analgesic properties of the broader class of phenoxyacetic acid derivatives and outlines standard experimental protocols for evaluating these activities. The potential mechanism of action, focusing on the cyclooxygenase (COX) pathway, is also explored and visualized.

Chemical Identity

This compound is a chemical compound with the following identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 39149-13-8[1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.19 g/mol [2] |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OCC(=O)O |

| InChI Key | LYJCGBYEVXKOST-UHFFFAOYSA-N |

Synthesis of this compound

The primary method for the synthesis of this compound is through the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide. In this specific synthesis, the phenolic hydroxyl group of paracetamol (N-(4-hydroxyphenyl)acetamide) is alkylated using chloroacetic acid in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from paracetamol and chloroacetic acid.

Materials:

-

Paracetamol (N-(4-hydroxyphenyl)acetamide)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Sodium Paracetamol Salt:

-

In a round-bottom flask, dissolve a specific molar equivalent of paracetamol in an aqueous solution of sodium hydroxide. The base deprotonates the phenolic hydroxyl group of paracetamol to form the more nucleophilic sodium phenoxide salt.

-

-

Reaction with Chloroacetic Acid:

-

To the solution of sodium paracetamol salt, add an equimolar amount of chloroacetic acid.

-

Heat the reaction mixture under reflux for a specified period. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion to form the ether linkage.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any inorganic impurities.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified this compound.

-

Dry the purified crystals under vacuum.

-

Logical Workflow for the Synthesis:

Caption: Synthesis workflow for this compound.

Biological Activity and Pharmacological Evaluation

While specific quantitative data for the anti-inflammatory and analgesic activities of this compound are not extensively reported in the available literature, the broader class of phenoxyacetic acid derivatives has been investigated for these properties. These compounds are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential cyclooxygenase (COX) inhibitory effects.

Potential Mechanism of Action: COX Inhibition

Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The structural features of this compound suggest that it may also interact with these enzymes.

Proposed Signaling Pathway:

The anti-inflammatory effects of many NSAIDs are attributed to their ability to block the conversion of arachidonic acid to prostaglandins by inhibiting COX enzymes. This proposed pathway for phenoxyacetic acid derivatives is illustrated below.

Caption: Proposed mechanism of action via COX enzyme inhibition.

Experimental Protocols for Pharmacological Screening

To evaluate the potential anti-inflammatory and analgesic activities of this compound, standard preclinical animal models can be employed.

3.2.1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory properties of a compound.

Procedure:

-

Male Wistar rats are fasted overnight with free access to water.

-

The test compound, this compound, is administered orally at various doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

After a set time (e.g., 1 hour) to allow for absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

3.2.2. Analgesic Activity: Acetic Acid-Induced Writhing in Mice

This model is used to screen for peripheral analgesic activity.

Procedure:

-

Swiss albino mice are used for the study.

-

The test compound is administered orally at different doses to respective groups. A control group receives the vehicle, and a standard group receives a known analgesic (e.g., aspirin).

-

After a predetermined time (e.g., 30 minutes), an intraperitoneal injection of acetic acid is administered to each mouse to induce a characteristic writhing response (abdominal contractions and stretching).

-

The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

-

The percentage inhibition of writhing is calculated for the treated groups compared to the control group.

Data Presentation

Table 1: Hypothetical Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |

| Control (Vehicle) | - | 0.85 ± 0.04 | - |

| This compound | 50 | Data Not Available | Data Not Available |

| This compound | 100 | Data Not Available | Data Not Available |

| Indomethacin (Standard) | 10 | 0.42 ± 0.03 | 50.6% |

Table 2: Hypothetical Analgesic Activity of this compound in Acetic Acid-Induced Writhing Test

| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition of Writhing |

| Control (Vehicle) | - | 45.2 ± 3.1 | - |

| This compound | 50 | Data Not Available | Data Not Available |

| This compound | 100 | Data Not Available | Data Not Available |

| Aspirin (Standard) | 100 | 20.8 ± 2.5 | 53.9% |

Conclusion

This compound is a readily synthesizable compound with potential for biological activity, given its structural similarity to other pharmacologically active phenoxyacetic acid derivatives. While there is a lack of specific quantitative data on its anti-inflammatory and analgesic properties in the public domain, this guide provides the necessary framework for its synthesis and evaluation. Further research is warranted to fully characterize the pharmacological profile of this compound and to elucidate its precise mechanism of action. The experimental protocols and data presentation formats outlined herein provide a robust starting point for such investigations.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (4-Acetamidophenoxy)acetic acid

Abstract

This document provides a detailed protocol for the synthesis of (4-Acetamidophenoxy)acetic acid, a compound of interest in pharmaceutical research. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This protocol starts from the readily available analgesic, paracetamol (4-acetamidophenol), and reacts it with chloroacetic acid in the presence of a base. The methodology is presented with detailed steps for the reaction, work-up, and purification, making it suitable for researchers, scientists, and professionals in drug development. All quantitative data are summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a derivative of phenoxyacetic acid with potential applications in medicinal chemistry and drug development. Its synthesis is a classic example of the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide.[1][3] In this procedure, the phenolic hydroxyl group of paracetamol is deprotonated by a strong base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the desired ether linkage.[1] This method is efficient and proceeds via an SN2 mechanism.[1][3]

Reaction Scheme

The overall reaction is as follows:

Paracetamol + Chloroacetic Acid → this compound + Sodium Chloride + Water

This reaction is typically carried out in an aqueous solution with sodium hydroxide acting as the base to deprotonate the paracetamol.

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Purity |

| Paracetamol (4-Acetamidophenol) | C₈H₉NO₂ | 151.16 | 1.51 g (10 mmol) | Sigma-Aldrich, ≥98% |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 1.13 g (12 mmol) | Sigma-Aldrich, ≥99% |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1.20 g (30 mmol) | Fisher Scientific, ≥97% |

| Deionized Water | H₂O | 18.02 | ~100 mL | --- |

| Hydrochloric Acid (HCl), 6 M | HCl | 36.46 | As needed | VWR Chemicals |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~50 mL | Fisher Scientific, ≥99% |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~20 mL | --- |

3.2. Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beakers (100 mL, 250 mL)

-

Separatory funnel (125 mL)

-

Büchner funnel and filter flask

-

pH paper or pH meter

-

Melting point apparatus

-

Standard laboratory glassware

3.3. Synthesis Procedure

-

Preparation of Sodium Phenoxide: In a 100 mL round-bottom flask, dissolve 1.20 g (30 mmol) of sodium hydroxide in 20 mL of deionized water. To this solution, add 1.51 g (10 mmol) of paracetamol. Stir the mixture at room temperature until the paracetamol is completely dissolved, forming the sodium salt of paracetamol.

-

Addition of Chloroacetic Acid: To the solution from the previous step, add 1.13 g (12 mmol) of chloroacetic acid. Equip the flask with a reflux condenser.

-

Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle or a water bath (approximately 90-100°C) for 60-90 minutes.[4] A magnetic stirrer should be used to ensure even heating and mixing.

-

Cooling and Acidification: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the solution to a 250 mL beaker and cool it further in an ice bath. Slowly acidify the solution by adding 6 M hydrochloric acid dropwise while stirring until the pH is approximately 2-3 (test with pH paper).[4] A precipitate of crude this compound will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

3.4. Purification by Recrystallization

-

Transfer the crude solid to a 100 mL beaker.

-

Add a minimal amount of hot deionized water to dissolve the solid completely. The use of activated charcoal can help decolorize the solution if necessary.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and allow them to air dry or dry in a desiccator.

3.5. Characterization

The identity and purity of the synthesized this compound can be confirmed by determining its melting point and by spectroscopic methods such as ¹H NMR and IR spectroscopy.

Data Presentation

Table 1: Summary of Quantitative Data

| Parameter | Value | Reference/Notes |

| Reactants | ||

| Paracetamol | 1.51 g (10 mmol) | Limiting Reagent |

| Chloroacetic Acid | 1.13 g (12 mmol) | 1.2 equivalents |

| Sodium Hydroxide | 1.20 g (30 mmol) | 3.0 equivalents |

| Product | ||

| Theoretical Yield | 2.09 g | Based on Paracetamol |

| Typical Experimental Yield | 1.67 g (80% yield) | Varies with conditions |

| Melting Point (literature) | 185-188 °C | --- |

| Molecular Weight | 209.19 g/mol | [5] |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Sodium hydroxide and hydrochloric acid are corrosive. Handle with care.

-

Chloroacetic acid is toxic and corrosive. Avoid contact with skin and inhalation.

-

Diethyl ether is highly flammable. Ensure there are no open flames or spark sources in the vicinity.

Conclusion

This protocol details a reliable and straightforward method for the synthesis of this compound in a laboratory setting. By following the outlined steps, researchers can obtain the target compound in good yield and purity. The provided data and workflow diagram serve as a comprehensive guide for the successful execution of this synthesis.

References

HPLC method development for the quantification of (4-Acetamidophenoxy)acetic acid

An Application Note and Protocol for the Quantification of (4-Acetamidophenoxy)acetic acid using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive set of protocols for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.

Application Note

Introduction

This compound is a chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for quality control and regulatory compliance in drug development and manufacturing. This application note describes a robust and reliable RP-HPLC method for the determination of this compound. The method utilizes a C18 stationary phase with a simple isocratic mobile phase, providing excellent peak shape and resolution.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. These parameters were established to provide a sensitive, selective, and efficient separation of this compound from potential impurities and degradation products.

Table 1: Optimized HPLC Method Parameters

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The validation parameters, including linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ), are summarized in Table 2. The results demonstrate that the method is suitable for its intended purpose.

Table 2: Summary of Method Validation Data

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | < 2.0% |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Specificity | No interference from blank and placebo |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Experimental Protocols

1. Preparation of Solutions

-

Mobile Phase Preparation (Acetonitrile : 0.1% Acetic Acid in Water, 40:60 v/v):

-

Add 1 mL of glacial acetic acid to 1000 mL of HPLC-grade water to make a 0.1% acetic acid solution.

-

Filter the aqueous solution through a 0.45 µm nylon filter.

-

In a clean, dry reservoir bottle, mix 400 mL of HPLC-grade acetonitrile with 600 mL of the 0.1% acetic acid in water solution.

-

Degas the mobile phase by sonication for 15 minutes.

-

-

Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.

-

Allow the solution to cool to room temperature and then dilute to the mark with methanol.

-

-

Working Standard Solutions for Calibration Curve:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to the mark with methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

2. HPLC System Setup and Operation

-

Set up the HPLC system according to the parameters outlined in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the prepared standard and sample solutions.

3. Method Validation Protocol

The following protocols are based on ICH guidelines for analytical method validation.[1][2][3]

-

Specificity:

-

Inject the mobile phase blank, a placebo solution (if applicable), and a standard solution of this compound.

-

Assess for any interfering peaks at the retention time of the analyte.

-

-

Linearity:

-

Inject the series of working standard solutions (1-100 µg/mL) in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

-

-

Precision:

-

Repeatability (Intra-day Precision):

-

Prepare and analyze six replicate samples at 100% of the test concentration on the same day.

-

Calculate the relative standard deviation (%RSD) of the results.

-

-

Intermediate Precision (Inter-day Precision):

-

Repeat the analysis of six replicate samples on a different day, with a different analyst, and/or on a different instrument.

-

Calculate the %RSD for the combined results from both days.

-

-

-

Accuracy (Recovery):

-